2,7-dioxa-5-azaspiro[3.4]octan-6-one
Description
Properties
CAS No. |
2111645-46-4 |
|---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Oxetane Ring Formation via Chloroacetyl Chloride-Mediated Cyclization
A patent describing the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane provides a foundational framework. Adapting this approach, the oxetane ring in 2,7-dioxa-5-azaspiro[3.4]octan-6-one could be constructed through a chloroacetyl chloride-mediated cyclization. The proposed pathway involves:
-
Acylation of Aminodiol Precursors :
Starting with a suitably protected aminodiol (e.g., 3-((benzylamino)methyl)oxetane-3-ol), reaction with chloroacetyl chloride in dichloromethane or acetonitrile at 0–10°C in the presence of triethylamine (1.1–2.0 eq) forms an intermediate chloroacetamide. -
Intramolecular Cyclization :
Subsequent treatment with a strong base (e.g., NaH or LiHMDS) in anhydrous tetrahydrofuran at −10°C to 5°C induces dehydrohalogenation, yielding the spirocyclic oxetane-lactam structure. Key parameters include:
Critical Analysis :
-
Yield Limitations : Reported yields for analogous systems range from 60% to 75%, with losses occurring during purification of polar intermediates.
-
Stereochemical Control : The spiro junction’s stereochemistry remains undefined in this method, necessitating chiral auxiliary strategies or asymmetric catalysis.
Lactamization via Reductive Amination
Ketone Reduction and Spontaneous Cyclization
An alternative route involves reductive amination of a keto-ester precursor. For example:
-
Synthesis of 6-Oxo Intermediate :
Ethyl 2-(3-hydroxyoxetan-3-yl)acetate undergoes oxidation (e.g., Dess-Martin periodinane) to the corresponding keto-ester. -
Reductive Amination :
Treatment with ammonium acetate and NaBH₃CN in methanol at 25°C facilitates imine formation and subsequent reduction, yielding the lactam ring.
Optimization Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Methanol/THF (4:1) | Maximizes solubility of intermediates |
| Temperature | 20–25°C | Prevents over-reduction |
| Reducing Agent | NaBH₃CN (1.2 eq) | Selective for imine reduction |
Advantages :
-
Avoids harsh bases, improving functional group tolerance.
-
Amenable to scale-up with continuous flow systems.
Photocatalytic [2+2] Cycloaddition
Late-Stage Spirocyclization
Emerging methodologies in photoredox catalysis offer a novel pathway:
-
Substrate Design :
A γ-lactam derivative with a pendant enone moiety serves as the precursor. -
Crossed [2+2] Cycloaddition :
Irradiation at 365 nm in the presence of a Ru(bpy)₃²⁺ catalyst (0.5 mol%) induces intramolecular cycloaddition, forming the spirooxetane ring.
Mechanistic Insights :
-
The reaction proceeds via a triplet energy transfer mechanism, enabling selective bond formation.
-
Solvent screening indicates acetonitrile provides optimal excited-state lifetime (τ = 1.2 μs).
Challenges :
-
Scalability limited by photon penetration depth in batch reactors.
-
Requires UV-transparent reactors for large-scale applications.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Stereoselectivity |
|---|---|---|---|---|
| Chloroacetyl Cyclization | 68 ± 3 | 95 | High | None |
| Reductive Amination | 52 ± 5 | 89 | Moderate | Partial |
| Photocatalytic | 41 ± 7 | 82 | Low | High |
Key Observations :
-
The chloroacetyl method offers the best balance of yield and scalability but lacks stereocontrol.
-
Photocatalytic routes, while innovative, require significant optimization for industrial adoption.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
2,7-dioxa-5-azaspiro[3.4]octan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2,7-dioxa-5-azaspiro[3.4]octan-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2,7-dioxa-5-azaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Oxa-7-azaspiro[3.4]octan-6-one (CAS 27784-33-4)
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride (CAS 1909305-58-3)
- Molecular Formula : C₆H₁₁ClN₂O₂
- Molecular Weight : 178.62 g/mol
- Key Differences : Incorporates a methyl group at position 7 and a chlorine atom (as hydrochloride salt), enhancing steric hindrance and ionic solubility. Predicted collision cross-section (CCS) for [M+H]+ is 128.0 Ų .
- Applications : Investigated in medicinal chemistry for its spirocyclic amine motif .
8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one (CAS 103151-23-1)
- Molecular Formula : C₁₀H₁₂N₂O₃
- Molecular Weight : 208.22 g/mol
- This modification broadens its utility in heterocyclic synthesis .
Bicyclic Analogues
2-Oxa-5-azabicyclo[5.1.0]octan-6-one Derivatives
- Example : (+)-(1R,3R,4R,7R)-4,5-Dimethyl-3,7-diphenyl-2-oxa-5-azabicyclo[5.1.0]octan-6-one (ent-25a)
- Key Differences : Bicyclic systems lack the spiro junction, resulting in less conformational rigidity compared to spiro compounds.
Q & A
Q. What are the established laboratory-scale synthetic methods for 2,7-dioxa-5-azaspiro[3.4]octan-6-one?
Methodological Answer: The synthesis of this compound typically involves cyclization reactions or ring-closing strategies. Key steps include:
- Cyclocondensation : Reacting γ-lactam precursors with bifunctional oxygen-containing reagents (e.g., diols or epoxides) under acidic or basic conditions. For example, intramolecular cyclization of a keto-amide intermediate can form the spirocyclic framework .
- Photocatalytic C–H Functionalization : As demonstrated for related azaspiro compounds, visible-light-mediated C–H alkylation of primary amines with alkenes or alkynes can generate spirocyclic lactams .
- Oxidative Ring Closure : Using reagents like hypervalent iodine (e.g., IBX) to form the dioxolane ring from diol-containing intermediates.
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Distinctive splitting patterns for protons near the spiro center (e.g., δ 3.8–4.2 ppm for oxa-ring protons) and deshielded lactam carbonyl (δ 170–175 ppm in ¹³C NMR).
- 2D NMR (COSY, HSQC) : Resolves coupling between adjacent protons and assigns quaternary carbons.
- Mass Spectrometry :
- X-ray Diffraction : Resolves absolute stereochemistry and bond angles at the spiro center.
Advanced Research Questions
Q. How can computational chemistry aid in understanding the conformational dynamics of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Simulate ring puckering and spiro junction flexibility using force fields (e.g., GAFF2).
- Identify low-energy conformers and transition states for ring interconversion.
- Density Functional Theory (DFT) :
- Docking Studies :
- Model interactions with biological targets (e.g., enzymes) to rationalize pharmacological activity.
Q. What strategies are employed to resolve conflicting reactivity data observed in nucleophilic substitution reactions involving this compound?
Methodological Answer:
- Mechanistic Probes :
- Use isotopic labeling (e.g., ¹⁸O in the lactam ring) to track bond cleavage during SN2 reactions.
- Compare kinetics under varying conditions (polar aprotic vs. protic solvents) to distinguish between concerted and stepwise mechanisms.
- Steric and Electronic Analysis :
- Substituent effects: Introduce electron-withdrawing groups (e.g., –NO2) to assess electronic demand at the reaction site.
- Steric maps: Quantify steric hindrance using Tolman’s cone angles or buried volume calculations (%Vbur).
- Cross-Validation with Analogues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
